4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde

Description

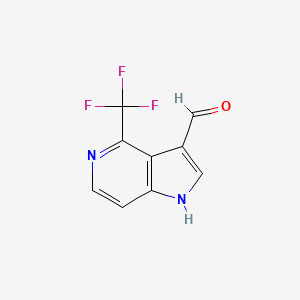

4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde is a heterocyclic compound featuring a bicyclic azaindole core substituted with a trifluoromethyl (-CF₃) group at position 4 and a carboxaldehyde (-CHO) group at position 2. The azaindole scaffold (a fusion of pyridine and pyrrole rings) confers unique electronic and steric properties, while the -CF₃ group enhances metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical research . The carboxaldehyde moiety serves as a reactive handle for derivatization, enabling applications in drug discovery, such as Schiff base formation or cross-coupling reactions.

Properties

IUPAC Name |

4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O/c10-9(11,12)8-7-5(4-15)3-14-6(7)1-2-13-8/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLAFEFDZYQZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1NC=C2C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as cytochrome P450 enzymes, which are responsible for the metabolism of xenobiotics and endogenous compounds. Additionally, this compound can form hydrogen bonds and π-π interactions with proteins, influencing their conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For instance, it has been shown to upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage. Furthermore, this compound can affect cellular proliferation and apoptosis, making it a potential candidate for cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as cytochrome P450, by binding to their active sites and preventing substrate access. This inhibition can lead to the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA. These interactions can result in changes in the expression of genes involved in cell survival, proliferation, and apoptosis.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in the formation of degradation products that may have different biological activities. In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function can persist for extended periods, indicating its potential for long-term applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert protective effects against oxidative stress by upregulating antioxidant enzymes. At higher doses, it can induce toxicity and adverse effects, such as liver damage and inflammation. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and xenobiotic metabolism. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can be further processed by phase II enzymes, such as glutathione S-transferases. The interaction of this compound with these enzymes can influence metabolic flux and alter the levels of key metabolites involved in cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, binding proteins, such as albumin, can facilitate the distribution of this compound within the bloodstream, enhancing its bioavailability and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize primarily in the mitochondria and endoplasmic reticulum, where it can interact with key enzymes involved in oxidative stress and protein folding. Targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific subcellular compartments, influencing its biological activity and efficacy.

Biological Activity

4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including its inhibitory effects on specific enzymes and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drugs. The azaindole framework is a versatile scaffold that has been explored in drug discovery, particularly for kinase inhibitors.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of azaindole derivatives. For instance, compounds similar to this compound have shown activity against Mycobacterium tuberculosis (Mtb). A high-throughput screening identified several azaindole derivatives that exhibited significant inhibitory activity against Mtb, suggesting that modifications to the azaindole core could lead to effective anti-tubercular agents .

Kinase Inhibition

The azaindole structure is increasingly recognized for its ability to inhibit various kinases. Research has demonstrated that derivatives of 5-azaindole can selectively inhibit cyclin-dependent kinases (CDKs) and other protein kinases. For example, compounds derived from the azaindole framework have shown IC50 values in the nanomolar range against CDK1 and CDK2, indicating their potential as therapeutic agents in cancer treatment .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study on azaindoles has revealed that modifications at specific positions can significantly alter biological activity. For instance, the introduction of different substituents at the C-3 and C-5 positions of the azaindole ring has been shown to enhance selectivity and potency against targeted kinases .

Case Study 1: Antitubercular Activity

In a study examining various indole derivatives for anti-tubercular activity, it was found that certain 5-azaindoles exhibited promising results. The compound's efficacy was measured using a series of analogs, with some achieving over 70% inhibition at concentrations as low as 30 μM .

| Compound | % Inhibition | IC50 (μM) | Reference |

|---|---|---|---|

| Azaindole Derivative A | 74.20% | 30 μM | Reddy et al., 2020 |

| Azaindole Derivative B | 78% | 30 μM | Reddy et al., 2019 |

Case Study 2: Kinase Inhibition

Another study focused on the kinase inhibitory properties of azaindoles demonstrated that certain derivatives could selectively inhibit CDK1 and CDK2 with IC50 values ranging from 31 nM to over 1600 nM depending on the specific substitution patterns .

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Compound X | CDK1 | 240 |

| Compound Y | CDK2 | 1600 |

Scientific Research Applications

Kinase Inhibition

Azaindole derivatives, including 4-(trifluoromethyl)-5-azaindole-3-carboxaldehyde, have been identified as promising candidates for the development of multi-targeted kinase inhibitors. These compounds can modulate various biological processes and are particularly relevant in treating cancers associated with deregulated protein kinases. The compound's structure allows for fine-tuning of lipophilicity and binding properties, enhancing its potential efficacy against various tumor types, including hematological and solid tumors .

Table 1: Types of Cancers Targeted by Azaindole Derivatives

| Cancer Type | Description |

|---|---|

| Hematological Cancers | Includes leukemias and lymphomas |

| Solid Tumors | Such as lung, breast, prostate, and colorectal cancers |

| Neurodegenerative Diseases | Potential use in diseases like Alzheimer's |

| Inflammatory Diseases | Modulation of immune responses |

Bioactivity

Research has shown that azaindole derivatives can exhibit various bioactivities, such as anti-inflammatory and neuroprotective effects. For instance, certain derivatives have been found to selectively inhibit COX-2, an enzyme linked to inflammation and pain . The trifluoromethyl group enhances the compound's potency and selectivity.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions that include palladium-catalyzed cross-coupling methods. These techniques allow for the introduction of various substituents that can further enhance the compound's pharmacological properties .

Table 2: Common Synthesis Methods for Azaindoles

| Method | Description |

|---|---|

| Palladium-Catalyzed Cross-Coupling | Enables selective functionalization at specific positions |

| Friedel-Crafts Acylation | Useful for introducing acyl groups |

| N-Alkylation | Allows for the introduction of alkyl chains |

Development of Kinase Inhibitors

In a notable study, researchers synthesized a series of azaindole derivatives to evaluate their inhibitory effects on specific kinases involved in cancer progression. The results indicated that modifications at the 3-position significantly impacted the binding affinity and selectivity for CDK enzymes .

Neuroprotective Agents

Another study highlighted the neuroprotective potential of trifluoromethylated azaindoles. These compounds were tested in models of neurodegeneration, demonstrating a capacity to reduce neuronal death and inflammation markers, suggesting a pathway for developing treatments for conditions like Alzheimer's disease .

Chemical Reactions Analysis

2.1. Enamine-Based Annulation

A common approach involves the reaction of 5-amino-1-substituted-1H-pyrrole-3-carbonitriles with indole derivatives. For example, the reaction of 2-amino-4-cyano-1-cyclohexylpyrrole with N-methyl-3-formylindole under optimized conditions (e.g., MeOH/AlCl₃) yields heteroannulated pyridines, including azaindole derivatives . Table 1 summarizes reaction conditions and yields for similar systems:

| Entry | Reaction System | Yield (%) |

|---|---|---|

| 1 | DMF/TMSCl, 140°C, 6h | 21 |

| 4 | MeOH/AlCl₃, 70°C, 5h | 65 |

2.2. Palladium-Catalyzed Coupling

Cross-coupling reactions, such as Suzuki or Sonogashira, are employed to introduce substituents. For instance, 3-iodo-5-azaindole undergoes palladium-mediated coupling with aryl boronic acids to form substituted derivatives .

Reactivity and Mechanistic Insights

The aldehyde functionality at position 3 makes the compound reactive toward nucleophilic additions, while the azaindole core facilitates annulation reactions.

3.1. Nucleophilic Attack

The aldehyde group undergoes condensation with amines or hydrazines to form imine or hydrazone intermediates. For example, reaction with hydrazine yields hydrazide derivatives, which can be further cyclized to form lactam structures .

3.2. Annulation Reactions

The compound participates in domino indole-cleavage/cyclocondensation processes, forming tetracyclic systems. A proposed mechanism involves nucleophilic attack by the amino group on the carbonyl carbon, followed by elimination and aromatization .

Challenges and Optimization

-

Regioselectivity : The methyl group at position 7 in related compounds forces phenyl substituents to twist away from the azaindole plane, reducing steric hindrance .

-

Catalyst Dependence : AlCl₃ enhances yields in annulation reactions by stabilizing intermediates via coordination .

Structural Analysis

X-ray diffraction confirms the planarity of the azaindole core, with torsion angles between substituents and the ring system optimizing molecular geometry .

Comparison with Similar Compounds

6-(Trifluoromethyl)-5-azaindole-3-carboxylic acid (CAS: 1190315-83-3)

Key Differences :

- Substituent Position : The -CF₃ group is at position 6 (vs. position 4 in the target compound).

- Functional Group : A carboxylic acid (-COOH) replaces the carboxaldehyde (-CHO) at position 3.

Implications : - Reactivity : The carboxylic acid is less reactive than the aldehyde, favoring salt formation or conjugation over nucleophilic addition .

- Solubility : The -COOH group increases water solubility compared to the hydrophobic -CHO group.

- Applications : Carboxylic acids are often used in prodrug design or as ligands for metal coordination, whereas aldehydes are pivotal in condensation reactions .

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

Key Differences :

Celecoxib (Diaryl-Substituted Pyrazole)

Key Differences :

- Core Structure : A pyrazole ring substituted with -CF₃ and sulfonamide groups.

Implications : - Pharmacology : Celecoxib’s -CF₃ group enhances COX-2 selectivity, whereas azaindoles may target kinase enzymes due to their planar structure .

Comparative Data Table

| Property | 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde | 6-(Trifluoromethyl)-5-azaindole-3-carboxylic acid | 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid |

|---|---|---|---|

| Molecular Formula | C₉H₅F₃N₂O | C₉H₅F₃N₂O₂ | C₇H₄F₃NO₂ |

| Molecular Weight | 214.14 g/mol | 230.14 g/mol | 199.11 g/mol |

| Functional Group | -CHO | -COOH | -COOH |

| -CF₃ Position | 4 | 6 | 4 |

| Reactivity | High (aldehyde) | Moderate (carboxylic acid) | Moderate (carboxylic acid) |

| Key Applications | Medicinal chemistry (Schiff bases) | Prodrugs, metal ligands | Industrial synthesis |

| Safety Considerations | Potential irritant (aldehyde) | Corrosive (acidic) | Incompatible with strong oxidizers |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde typically involves:

- Construction or functionalization of the azaindole core.

- Introduction of the trifluoromethyl group at the 4-position.

- Formylation at the 3-position of the azaindole ring.

These steps require careful control of reaction conditions to achieve regioselectivity and avoid side reactions.

Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF3) substituent is commonly introduced via:

- Electrophilic trifluoromethylation using reagents such as trifluoromethyl halides or trifluoromethylating agents.

- Copper-catalyzed trifluoromethylation of halogenated azaindole precursors.

- Use of trifluoromethyl benzyl ketones or trifluoromethylated vinyl ketones as building blocks in subsequent ring-forming reactions.

For example, copper-catalyzed trifluoromethylation of halogenated azaindoles has been reported, where trifluoromethyl trichloromethane (CF3CCl3) is used as a trifluoromethyl source in the presence of copper salts under mild conditions at room temperature. This method provides an efficient route to trifluoromethylated azaindoles with good yields and operational simplicity.

Formylation at the 3-Position

Formylation of azaindoles at the 3-position to yield the carboxaldehyde functionality is commonly achieved by:

- Vilsmeier-Haack reaction: Treatment of the azaindole or its amino-substituted precursor with a Vilsmeier reagent generated in situ from POCl3 and DMF.

- The reaction proceeds via formation of a pyridinium salt intermediate that activates the methyl group adjacent to the nitrogen, facilitating formylation.

A recent optimized procedure demonstrated that stirring the aminomethylpyridine precursor with POCl3 and DMF at room temperature for extended periods (up to 48 hours) results in good yields (up to 62%) of 3-formyl-6-azaindoles, a closely related system to 5-azaindoles, suggesting applicability to the target compound.

Representative Synthetic Route

A plausible synthetic route to this compound may involve:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Preparation of 5-azaindole core | Starting from aminomethylpyridine derivatives | Formation of azaindole scaffold |

| 2 | Trifluoromethylation | CuCl or CuCl2 catalyst, CF3CCl3, room temp | Introduction of CF3 at 4-position |

| 3 | Vilsmeier-Haack formylation | POCl3 + DMF, room temperature, 48 h | Formylation at 3-position to yield carboxaldehyde |

| 4 | Purification | Chromatography, crystallization | Isolation of pure this compound |

This sequence aligns with literature reports on related trifluoromethylated azaindoles and their formyl derivatives.

Detailed Experimental Insights

Trifluoromethylation Reaction : The reaction mixture typically contains hydrazine hydrate, benzaldehyde derivatives, 1,2-ethylenediamine, and copper chloride catalysts. CF3CCl3 is added at low temperature (ice bath cooling) and stirred overnight at room temperature. The product is extracted with dichloromethane and purified by silica gel chromatography using hexane/dichloromethane mixtures as eluents.

Vilsmeier-Haack Formylation : POCl3 is added dropwise to DMF under stirring at room temperature to form the Vilsmeier reagent. The azaindole precursor is then added, and the reaction mixture is stirred for up to 48 hours. The precipitated product is filtered, washed, dissolved in water, neutralized with potassium carbonate to pH 10, and filtered again to isolate the formylated azaindole. This method avoids harsh conditions and provides moderate to good yields.

Comparative Yield and Efficiency Data

Research Findings and Practical Considerations

The copper-catalyzed trifluoromethylation avoids the use of expensive or hazardous fluorinating agents and sealed pressure vessels, making it scalable and practical for industrial applications.

Vilsmeier-Haack formylation is sensitive to steric hindrance around the pyridine nitrogen, which may affect yield and regioselectivity. Optimization of reaction time and temperature is crucial.

Purification often involves activated charcoal treatment and silica gel filtration to remove impurities and colored by-products, ensuring high purity of the final aldehyde compound.

The combined approach allows for the synthesis of key intermediates useful in pharmaceutical research, particularly for kinase inhibitors and other bioactive molecules involving azaindole scaffolds.

Summary Table: Preparation Methods Overview

| Preparation Step | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Azaindole core construction | Aminomethylpyridine derivatives | Commercially available starting materials | Requires multi-step synthesis |

| Trifluoromethylation | CF3CCl3, CuCl catalyst, room temp | Mild, scalable, avoids hazardous reagents | Control of regioselectivity |

| Formylation (Vilsmeier-Haack) | POCl3 + DMF, room temp, 48 h | Efficient, moderate to good yield | Sensitive to steric hindrance |

| Purification | Chromatography, crystallization | High purity product | Removal of colored impurities |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-(Trifluoromethyl)-5-azaindole-3-carboxaldehyde, and how can reaction parameters be optimized?

- Methodology :

- Route Selection : Adapt protocols from analogous indole syntheses (e.g., refluxing 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones in acetic acid for 3–5 hours) .

- Optimization : Vary stoichiometric ratios (1.0–1.1 equiv of aldehyde precursors) and monitor reaction progression via thin-layer chromatography (TLC). Adjust reflux duration based on intermediate stability .

- Purification : Use column chromatography with gradients (e.g., ethyl acetate/hexane) and verify purity via HPLC (retention time standards in ).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR Spectroscopy : Analyze , , and NMR spectra to confirm substitution patterns and trifluoromethyl group integration .

- Mass Spectrometry : Use LCMS (e.g., m/z 742–757 in ) for molecular ion validation.

- HPLC : Compare retention times under standardized conditions (e.g., 1.23–1.61 minutes in ).

Q. How should researchers handle and store this compound to ensure stability?

- Methodology :

- Storage : Keep in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation.

- Safety : Avoid contact with strong acids/bases (see incompatibility data for related trifluoromethylpyridines in ). Use EN374-compliant gloves and fume hoods during handling .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of the azaindole core in electrophilic substitution reactions?

- Methodology :

- Computational Analysis : Perform density functional theory (DFT) calculations to map electron density distribution, comparing results to pyrimidine or pyrazole analogs (e.g., 5-(Trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid in ).

- Experimental Probes : Conduct regioselective bromination or nitration, tracking substituent effects via NMR chemical shifts .

Q. What strategies can resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodology :

- Reproducibility Checks : Standardize starting material purity (e.g., >97% as in ) and solvent quality (e.g., anhydrous acetic acid).

- Scale-Up Analysis : Compare yields between small-scale (1g) and pilot-scale syntheses, noting deviations due to heat transfer or mixing efficiency .

- Byproduct Profiling : Use high-resolution mass spectrometry (HRMS) to identify side products (e.g., oxidation or dimerization) .

Q. How can the aldehyde functional group be selectively modified while preserving the trifluoromethyl-azaindole scaffold?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.